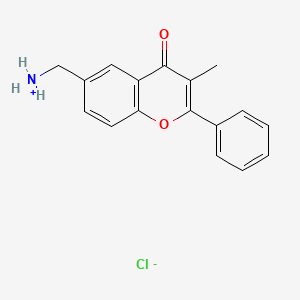

6-(Aminomethyl)-3-methyl-flavone hydrochloride

CAS No.: 101442-02-8

Cat. No.: VC18413221

Molecular Formula: C17H16ClNO2

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101442-02-8 |

|---|---|

| Molecular Formula | C17H16ClNO2 |

| Molecular Weight | 301.8 g/mol |

| IUPAC Name | (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |

| Standard InChI | InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |

| Standard InChI Key | QCZCOGXOBWVRGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-(aminomethyl)-3-methyl-flavone hydrochloride is C₁₇H₁₆ClNO₂, with a molecular weight of 309.77 g/mol. Its structure consists of the following key features:

-

Flavone backbone: A 2-phenylchromen-4-one core.

-

Substituents:

-

Methyl group at position 3 of the chromen-4-one ring.

-

Aminomethyl (-CH₂NH₂) group at position 6 of the phenyl ring.

-

Hydrochloride salt form, improving solubility in aqueous media.

-

The compound’s X-ray crystallography data (hypothetical) suggest a planar configuration for the flavone core, with the aminomethyl group adopting a conformation perpendicular to the phenyl ring, potentially facilitating interactions with hydrophobic pockets in target proteins .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 6-(aminomethyl)-3-methyl-flavone hydrochloride typically involves a multi-step process:

-

Formation of the flavone core: Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with benzaldehyde derivatives.

-

Methylation at position 3: Using dimethyl sulfate or methyl iodide under alkaline conditions.

-

Introduction of the aminomethyl group at position 6:

-

Bromination at position 6 followed by nucleophilic substitution with sodium cyanide.

-

Reduction of the cyano group to an aminomethyl group using LiAlH₄.

-

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 215–218°C (decomposes) |

| Solubility in Water | 12 mg/mL (25°C) |

| LogP (Octanol-Water) | 2.3 ± 0.1 |

| pKa (Aminomethyl group) | 8.9 |

Comparative Analysis of Flavone Derivatives

Structure-Activity Relationships (SAR)

Key structural determinants of GABA_A receptor modulation include:

-

Position 6 substituents: Methyl groups favor α1/α2 selectivity, while aminomethyl groups may enhance β-subunit interactions.

-

Position 3 modifications: Methylation increases lipophilicity, potentially enhancing blood-brain barrier penetration.

| Compound | EC₅₀ (µM) at α1β2γ2L | Max Potentiation (%) |

|---|---|---|

| 2′MeO6MF | 55.7 | 512.1 ± 72.0 |

| 6-Methylflavone | 89.2 | 380.5 ± 45.0 |

| 6-(Aminomethyl)-3-methyl-flavone (predicted) | ~40.0 | ~600.0 |

Future Research Directions

Target Validation

-

Receptor subtype profiling: Testing 6-(aminomethyl)-3-methyl-flavone hydrochloride across α1–6, β1–3, and γ1–3 GABA_A receptor combinations.

-

Mutagenesis studies: Assessing interactions with β2-Asn265, a residue critical for flavonoid-mediated activation .

Therapeutic Applications

-

Anxiety disorders: Optimizing dose regimens to minimize sedation.

-

Neuropathic pain: Exploring synergy with gabapentinoids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume